Protonitazene Protonitazene N,N-diethyl-2-(5-nitro-2-(4-propoxybenzyl)-1H-benzimidazol-1-yl)ethan-1-amine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Opiates substance.
Brand Name: Vulcanchem
CAS No.: 95958-84-2
VCID: VC17128383
InChI: InChI=1S/C23H30N4O3/c1-4-15-30-20-10-7-18(8-11-20)16-23-24-21-17-19(27(28)29)9-12-22(21)26(23)14-13-25(5-2)6-3/h7-12,17H,4-6,13-16H2,1-3H3
SMILES:
Molecular Formula: C23H30N4O3
Molecular Weight: 410.5 g/mol

Protonitazene

CAS No.: 95958-84-2

Cat. No.: VC17128383

Molecular Formula: C23H30N4O3

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

Protonitazene - 95958-84-2

Specification

CAS No. 95958-84-2
Molecular Formula C23H30N4O3
Molecular Weight 410.5 g/mol
IUPAC Name N,N-diethyl-2-[5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazol-1-yl]ethanamine
Standard InChI InChI=1S/C23H30N4O3/c1-4-15-30-20-10-7-18(8-11-20)16-23-24-21-17-19(27(28)29)9-12-22(21)26(23)14-13-25(5-2)6-3/h7-12,17H,4-6,13-16H2,1-3H3
Standard InChI Key SJHUJFHOXYDSJY-UHFFFAOYSA-N
Canonical SMILES CCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Synthesis of Protonitazene

Structural Characteristics

Protonitazene (IUPAC name: N,N-Diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine) features a benzimidazole core substituted with a nitro group at the 5-position and a 4-propoxyphenylmethyl group at the 2-position. Its molecular formula is C23H30N4O3, with a molecular weight of 410.51 g/mol . The compound exists predominantly as a hydrochloride salt, enhancing its solubility in polar solvents like dimethylformamide (25 mg/mL) .

Table 1: Comparative Structural Features of Protonitazene and Analogues

CompoundSubstituent at C4 (Benzyl Moiety)Molecular Weight (g/mol)
Protonitazenen-Propoxy410.51
IsotonitazeneIsopropoxy394.48
EtonitazeneEthoxy380.45
N-Pyrrolidino ProtonitazenePyrrolidinoethyl408.49

Data sourced from WHO critical reviews .

Synthetic Routes

Protonitazene is synthesized via a three-step process:

  • Nucleophilic substitution: 1-Chloro-2,4-dinitrobenzene reacts with 2-diethylaminoethylamine to introduce the amine side chain .

  • Regioselective reduction: The nitro group at the ortho position is reduced to an amine.

  • Condensation: The intermediate reacts with a 4-propoxyphenyl acetonitrile derivative to form the benzimidazole ring .

This method, replicable in clandestine laboratories, avoids regulated precursors, facilitating illicit production .

Pharmacological Profile

Opioid Receptor Activity

Protonitazene acts as a full agonist at the µ-opioid receptor (MOR), with partial activity at δ- and κ-opioid receptors. In vitro assays demonstrate its potency exceeds fentanyl by 107–129% and hydromorphone by 174–365% .

Table 2: In Vitro MOR Activation of Protonitazene vs. Reference Opioids

CompoundEC50 (nM)Emax (% Hydromorphone)
Protonitazene0.94365
Fentanyl25.7100
Hydromorphone327100
N-Pyrrolidino Protonitazene0.29198

Adapted from De Vrieze et al. (2024) and Vandeputte et al. (2022) .

Analgesic Potency

Preclinical studies in rodent models reveal protonitazene’s antinociceptive ED50 (0.035 mg/kg, subcutaneous) matches fentanyl and surpasses morphine by 140-fold . Duration of action exceeds 4 hours, correlating with its high lipophilicity .

Toxicology and Adverse Effects

Acute Toxicity

Protonitazene induces dose-dependent respiratory depression, miosis, and sedation. Post-mortem data from the United States and Europe associate protonitazene with fatalities characterized by:

  • Blood concentrations of 0.3–55 ng/mL .

  • Co-ingestion of benzodiazepines (e.g., flualprazolam) and other nitazenes .

Table 3: Reported Fatalities Linked to Protonitazene (2023–2025)

RegionConfirmed CasesMedian Blood Concentration (ng/mL)
United States391.2
Ireland50+Not quantified

Data from medicolegal reports .

Metabolic Pathways

No human metabolism studies exist, but in vitro models suggest hepatic cytochrome P450-mediated N-dealkylation and nitro-reduction. Metabolites retain partial MOR activity, prolonging toxicity .

Regulatory Status and Illicit Market Trends

Global Scheduling

RegionLegal StatusEffective Date
United StatesSchedule I (Controlled Substances Act)2021
European UnionNot controlledN/A
AustraliaSchedule 9 (Prohibited Substance)2022

Sources: WHO ECDD reports .

Illicit Distribution Patterns

Protonitazene is marketed as a “research chemical” or adulterant in heroin and counterfeit prescription opioids. Seizures in Canada (2020) and Australia (2023) identified protonitazene hydrochloride mixed with caffeine and mannitol .

Emerging Analogues: N-Pyrrolidino Protonitazene

The N-pyrrolidino derivative (protonitazepyne), first detected in 2023, exhibits 3–70× higher potency than fentanyl . Structural modifications enhance blood-brain barrier penetration, exacerbating overdose risks.

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